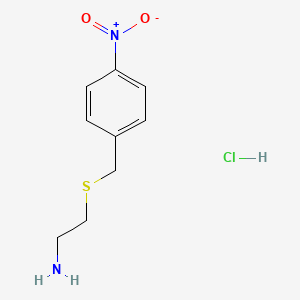![molecular formula C5H6ClN3O2 B6299192 2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione CAS No. 2368871-45-6](/img/structure/B6299192.png)
2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione is a heterocyclic compound that belongs to the triazine family It is characterized by a triazine ring structure with chlorine and methyl substituents
準備方法
The synthesis of 2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2H-[1,2,4]triazine-3,5-dione with chloromethylating agents under controlled conditions. The reaction typically requires the presence of a base and a solvent to facilitate the chloromethylation process . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the final product.
化学反応の分析
2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Photochemical Reactions: Light-induced reactions can be used to modify the triazine ring, resulting in the formation of new compounds with different properties.
科学的研究の応用
2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione involves its interaction with molecular targets through various pathways. The chlorine and methyl groups on the triazine ring play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biological pathways .
類似化合物との比較
2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione can be compared with other triazine derivatives, such as:
2,4-Dibenzyl-1,2,4-triazine-3,5(2H,4H)-dione: This compound has benzyl groups instead of chlorine and methyl groups, resulting in different chemical properties and applications.
1,2,4-Triazine-3,5(2H,4H)-dione: A simpler triazine derivative without substituents, used as a precursor for more complex triazines.
特性
IUPAC Name |
2-(chloromethyl)-4-methyl-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-8-4(10)2-7-9(3-6)5(8)11/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWCMRRTDXUUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=NN(C1=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299113.png)
![C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6299123.png)
![[5-(4-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299125.png)
![[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299128.png)










